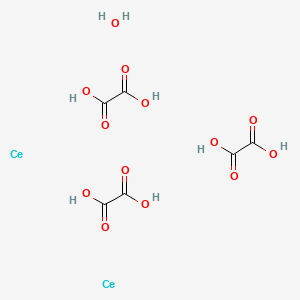

Cerium(III) oxalate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium;oxalic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGMXARXHWPYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Ce2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15750-47-7 | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cerium Iii Oxalate

Precipitation Techniques for Cerium(III) Oxalate (B1200264) Synthesis

Precipitation from an aqueous solution is the most established and widely utilized method for synthesizing Cerium(III) oxalate. This process typically involves the reaction of a soluble cerium(III) salt, such as cerium(III) nitrate (B79036), with oxalic acid or an oxalate salt, leading to the formation of insoluble this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O). osti.govacs.org The reaction is driven by the low solubility of the cerium oxalate product.

A common procedure involves preparing a solution of cerium(III) nitrate and adding it to a solution of oxalic acid under controlled conditions. xray.cz Another variation starts with cerium(IV) oxide, which is first dissolved in hydrochloric acid to form a cerous chloride solution, followed by precipitation with a hot solution of oxalic acid. prepchem.com The resulting white precipitate is then washed and dried to yield the final product. prepchem.com This technique is valued for its simplicity, cost-effectiveness, and scalability. rsc.org

Controlled Precipitation Parameters and Their Influence on Morphology

The morphology and particle size of the precipitated this compound are not fixed but are strongly dependent on the specific parameters of the synthesis process. nih.gov By carefully controlling these conditions, the properties of the resulting powder can be tailored for specific applications, particularly for its role as a precursor to cerium oxide. acs.org Key parameters that have a significant influence include reactant concentrations, acidity (pH), temperature, and the mode of precipitation (e.g., forward or reverse strike). acs.orgnih.govresearchgate.net

Research has demonstrated a direct correlation between the concentration of nitric acid in the reaction medium and the particle size of the resulting cerium oxalate. researchgate.netdntb.gov.ua In one study, increasing the nitric acid concentration from 0.5 M to 4.0 M resulted in a nearly five-fold increase in the median particle size (D₅₀) from 21 µm to 98 µm. researchgate.netdntb.gov.ua Conversely, using a lower concentration of the precipitating agent, oxalic acid, tends to produce smaller particles. researchgate.netdntb.gov.ua The mode of precipitation also plays a critical role; a "forward strike" mode, where the cerium solution is added to the oxalate solution, was found to double the median particle size compared to a typical batch precipitation. researchgate.netdntb.gov.ua

The growth mechanism of the nanocrystals has also been investigated using advanced techniques like in-situ liquid cell transmission electron microscopy (LC-TEM). These studies reveal that the particle formation pathway depends on the precursor concentration. osti.govpnnl.gov At lower concentrations, growth occurs through a classical monomer-by-monomer addition. osti.govpnnl.gov At higher concentrations, a non-classical pathway involving particle aggregation and attachment becomes dominant. osti.govpnnl.gov

| Parameter | Condition | Effect on Morphology/Particle Size | Reference |

|---|---|---|---|

| Nitric Acid Concentration | Increased from 0.5 M to 4.0 M | Median particle size (D₅₀) increased from 21 µm to 98 µm | researchgate.netdntb.gov.ua |

| Oxalic Acid Concentration | Lowered | Produced smaller sized particles with a broader size distribution | researchgate.netdntb.gov.ua |

| Precipitation Mode | Forward Strike vs. Batch | Forward strike doubled D₅₀ from 34 µm to 74 µm | researchgate.netdntb.gov.ua |

| Precursor Concentration (in-situ LC-TEM) | Low | Growth via monomer-by-monomer addition | osti.govpnnl.gov |

| Precursor Concentration (in-situ LC-TEM) | High | Growth via particle aggregation pathway | osti.govpnnl.gov |

Co-precipitation and Doping Strategies in this compound Production

Co-precipitation is a modification of the standard precipitation technique used to produce doped materials or mixed-metal oxalates. This strategy is particularly important for synthesizing precursors for doped ceria (CeO₂), which has enhanced properties for applications like solid oxide fuel cells and catalysts. The process involves precipitating cerium ions along with one or more dopant ions (such as other lanthanides) from a solution using a common precipitating agent, typically oxalic acid. researchgate.net

This method ensures a homogeneous distribution of the dopant within the cerium oxalate precursor, which is crucial for achieving a uniform composition in the final calcined oxide product. For instance, various compositions of Ce₁-x(Ndₓ/₄Prₓ/₄Smₓ/₄Gdₓ/₄)O₂-δ have been synthesized using an oxalate co-precipitation method that yields single-phase oxalate precursors. researchgate.net Similarly, lanthanum cerium oxide (La₂Ce₂O₇) nanoparticles have been produced via co-precipitation, where the initial product is a mixed hydroxide (B78521) that is subsequently calcined. nih.gov The synthesis of lanthanide-doped ceria has been achieved through various solution precipitation routes, highlighting the versatility of this approach for creating a wide range of doped materials. mdpi.com

Hydrothermal and Solvothermal Routes for this compound

Hydrothermal and solvothermal methods represent an alternative approach to synthesizing cerium compounds, often using this compound as a precursor. These techniques are carried out in a sealed vessel (an autoclave) where a solvent (water for hydrothermal, or a non-aqueous solvent for solvothermal) is heated above its boiling point, generating high pressure. researchgate.netsigmaaldrich.com These conditions facilitate the dissolution, reaction, and crystallization of materials, offering excellent control over the size, morphology, and crystallinity of the final product. researchgate.net

Mechanistic Insights into Hydrothermal this compound Formation

The hydrothermal treatment of this compound is primarily studied as a method for converting it into nanocrystalline cerium oxide (CeO₂). xray.czrsc.org The mechanism of this conversion is complex and involves more than a simple decomposition. rsc.org Detailed studies have shown that the process begins with the hydrothermal dehydration and recrystallization of the initial cerium oxalate hydrate (B1144303) (Ce₂(C₂O₄)₃·10H₂O). rsc.orgresearchgate.net

This recrystallization step is responsible for significant morphological changes, often transforming the initial particles into rod-like structures. rsc.orgresearchgate.net Following this structural reorganization, the final conversion to the oxide occurs. rsc.org This step involves the oxidation of Ce(III) to Ce(IV), which is facilitated by the presence of an oxidizing acid, such as nitric acid (HNO₃), in the reaction medium. rsc.org The process culminates in the disintegration of the recrystallized oxalate rods into nanocrystalline CeO₂. rsc.orgresearchgate.net The pH of the solution and the temperature are critical parameters that influence the degree of conversion and the properties of the final oxide product. xray.cz For instance, complete conversion to CeO₂ can be achieved in a nitric acid solution at a pH of 1 and temperatures above 180°C. xray.cz

| Parameter | Condition | Observation/Mechanism | Reference |

|---|---|---|---|

| Process Stage 1 | Hydrothermal Treatment | Dehydration and recrystallization of Ce₂(C₂O₄)₃·10H₂O | rsc.orgresearchgate.net |

| Morphological Change | During Recrystallization | Initial particles change morphology to rod-like structures | rsc.orgresearchgate.net |

| Process Stage 2 | In presence of HNO₃ (pH=1, T>180°C) | Oxidation of Ce(III) to Ce(IV) and conversion to CeO₂ | xray.czrsc.org |

| Final Product | After Conversion | Disintegration of rods into nanocrystalline CeO₂ | rsc.orgresearchgate.net |

Solvothermal Synthesis of this compound Nanostructures

While hydrothermal synthesis of cerium compounds is well-documented, solvothermal synthesis, which employs non-aqueous solvents, offers additional advantages for controlling nanostructure morphology. researchgate.net In the context of cerium compounds, this compound often serves as a precursor or intermediate rather than the final product of solvothermal synthesis. The method is highly effective for producing cerium oxide (ceria) nanostructures with tailored properties. researchgate.net

The solvothermal process allows for fine-tuning of particle size and shape by adjusting parameters such as the solvent type, temperature, pressure, and reaction time. researchgate.net The use of different solvents and capping agents can prevent particle aggregation and even facilitate the assembly of nanoparticles into complex, hierarchical structures. researchgate.net This level of control is crucial for applications in catalysis and fuel cells. For example, solvothermal methods have been used to synthesize lanthanide-doped ceria nanoparticles, demonstrating the technique's utility in creating complex, functional materials from cerium-based precursors. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, in line with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govias.ac.in

In the field of cerium chemistry, green synthesis has been extensively explored for the production of cerium oxide nanoparticles. nih.gov These methods often utilize biological resources like plant extracts (e.g., from Oroxylum indicum, Dillenia indica) as reducing and capping agents. ias.ac.innih.govrsc.org The phytochemicals present in these extracts facilitate the conversion of a cerium salt, like cerium(III) nitrate, into CeO₂ nanoparticles without the need for toxic chemicals. nih.govnih.gov

While these methods typically yield the oxide directly, the principles can be extended to the synthesis of precursors like this compound. A more direct green approach to synthesizing lanthanide oxalates, including this compound, is through homogeneous precipitation. nih.govacs.org This technique involves the slow, controlled generation of the oxalate precipitant in the solution, for example, through the thermal decomposition of oxamic acid. nih.govacs.org This slow generation avoids the high supersaturation common in conventional precipitation, leading to the formation of well-developed, larger microcrystals. nih.gov This method represents a greener alternative by offering better control over the crystallization process, potentially leading to higher purity products and less waste. nih.gov

Template-Assisted Synthesis of Structured this compound Materials

The morphology and structure of this compound materials can be precisely controlled through template-assisted synthesis methodologies. This approach utilizes various templates, including surfactants, polymers, and structured solvents, to direct the nucleation and growth of crystals, leading to materials with specific shapes and properties.

One common technique involves the use of micelles, which are aggregates of surfactant molecules. When the precipitation reaction between cerium(III) ions and oxalic acid is conducted within the aqueous core of these micelles, it results in the formation of spherical agglomerated precipitates. The size of these precipitates is comparable to that of the micelles, typically in the range of 4 to 6 nanometers. acs.org

Polymers also serve as effective templates. For instance, the addition of polyvinylpyrrolidone (B124986) (PVP) to a cerium(III) salt solution before its reaction with oxalic acid can produce three-dimensional "flower-like" particles. These structures possess a high specific surface area, which is advantageous for applications in catalysis and materials science. acs.org

Furthermore, the intrinsic properties of the solvent can be harnessed to control the crystal morphology. Surfactant-free, nanostructured, low-water solvents, such as ternary mixtures of water, propanediol, and octanol, have shown significant potential for directing the formation of this compound particles. acs.organu.edu.au In these systems, compact and organized "dense-branching" particles can be synthesized. acs.orgacs.org The low water content in these ternary mixtures plays a crucial role in the reaction kinetics and the final morphology of the particles. acs.org The mechanism involves the strong influence of surface forces, particularly capillary forces at water/oil/solid triple points, which guide the aggregation of the precipitates. anu.edu.auacs.org

The table below summarizes the effect of different templates on the morphology of this compound.

| Template/Method | Resulting Morphology | Typical Size | Reference |

| Micelles | Spherical agglomerates | 4–6 nm | acs.org |

| Polyvinylpyrrolidone (PVP) | 3D "Flower-like" particles | Not Specified | acs.org |

| Nanostructured ternary solvent (water/propanediol/octanol) | Compact "dense-branching" particles | Not Specified | acs.organu.edu.au |

Kinetics and Thermodynamics of this compound Formation

The formation of this compound through precipitation is governed by specific kinetic and thermodynamic principles. Understanding these factors is essential for controlling the synthesis process and the properties of the final product.

Kinetics of Precipitation

The precipitation of this compound has been shown to follow first-order kinetics. acs.org The rate of precipitation is dependent on temperature, with higher temperatures leading to faster reaction rates. For example, in homogeneous precipitation experiments, the kinetic constant increases significantly when the temperature is raised from 90°C to 100°C. acs.org

The kinetics can be described by the exponential decay equation: c = a ⋅ e−kt where c is the concentration of Ce(III) ions in the solution, a is a pre-exponential factor, k is the kinetic constant, and t is time. acs.org

| Temperature (°C) | Kinetic Equation | R-squared (R²) |

|---|---|---|

| 90 | c = 0.057e-0.010t | 0.96 |

| 100 | c = 0.58e-0.021t | 0.98 |

The nucleation and crystal growth processes have been studied in detail. The nucleation of this compound can be divided into homogeneous and heterogeneous processes, each with distinct kinetic parameters. xml-journal.net The crystal growth is predominantly controlled by the interface reaction process. xml-journal.net

Another study found that the precipitation kinetics fit well with the Avrami equation, with an apparent activation energy (Ea) of 8.6 kJ·mol–1. researchgate.net This low activation energy suggests that the precipitation reaction follows a diffusion-controlled mechanism. researchgate.net

The table below presents the activation energies and pre-exponential factors for the nucleation of this compound under different conditions.

| Nucleation Type | Pre-exponential Factor (AN0) (m-3·s-1) | Activation Energy (Ea) (kJ/mol) | BN |

|---|---|---|---|

| Homogeneous | 3.86 × 1030 | 67.4 | 55.3 |

| Heterogeneous | 3.10 × 1020 | 19.1 | 11.5 |

Thermodynamics of Formation

Thermodynamic studies of this compound have been conducted using techniques such as differential scanning calorimetry and thermogravimetry. researchgate.net These analyses help in determining properties like heat capacity. The heat capacity (Cp) of anhydrous this compound has been measured over a range of temperatures. researchgate.netnist.gov

For the temperature range of 418 K to 538 K, the heat capacity can be described by the following equation: Cp = 3.2177 x 101 - (1.9668 x 10-1)T + (4.0732 x 10-1)T2 - (2.7686 x 10-1)T3 J/g·K nist.gov

It is noted that rare earth oxalates, in general, exhibit high Gibbs energies of formation, which favors their precipitation even at low pH values. researchgate.net

Advanced Structural Characterization of Cerium Iii Oxalate Systems

Crystallographic Investigations of Cerium(III) Oxalate (B1200264) Phases

Crystallography serves as a fundamental tool for determining the three-dimensional structure of cerium(III) oxalate. Techniques such as single crystal and powder X-ray diffraction are instrumental in identifying different phases, determining unit cell parameters, and understanding the coordination environment of the cerium ions.

Single crystal X-ray diffraction (SC-XRD) provides the most detailed structural information for this compound hydrates. The most common hydrate (B1144303), this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O), has been extensively studied.

Research has shown that Ce₂(C₂O₄)₃·10H₂O crystallizes in the monoclinic space group P2₁/c. rsc.orgrsc.org In this structure, each Ce(III) ion is coordinated by three oxalate groups and three water molecules in its primary coordination sphere. rsc.orgrsc.org Additionally, four water molecules occupy cavities within the coordination polymer network. rsc.orgrsc.org Therefore, a more descriptive molecular formula is [Ce₂(C₂O₄)₃(H₂O)₆]·4H₂O. rsc.orgrsc.org

Under hydrothermal conditions, this compound can undergo recrystallization to form different hydrated phases. One such phase, Ce₂(C₂O₄)₃(H₂O)₄, crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.org Other less abundant and more disordered pentahydrate phases with monoclinic (P2₁/n) and orthorhombic (Pbcn) space groups have also been identified. rsc.org In these pentahydrate structures, four water molecules are coordinated to two independent cerium atoms, with the fifth water molecule residing in a cavity. rsc.org

The coordination number of the Ce(III) ion can vary depending on the specific phase and the coordination environment. For instance, in mixed-ligand complexes involving oxalate, Ce(III) has been observed to exhibit coordination numbers of 7, 8, and 10. researchgate.nettandfonline.com

Crystallographic Data for this compound Hydrates

| Compound | Crystal System | Space Group | Coordination Number of Ce(III) | Reference |

|---|---|---|---|---|

| Ce₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | 9 | rsc.orgrsc.org |

| Ce₂(C₂O₄)₃(H₂O)₄ | Orthorhombic | P2₁2₁2₁ | - | rsc.org |

| Ce₂(C₂O₄)₃(H₂O)₅ | Monoclinic | P2₁/n | - | rsc.org |

| Ce₂(C₂O₄)₃(H₂O)₅ | Orthorhombic | Pbcn | - | rsc.org |

Powder X-ray diffraction (PXRD) is a versatile technique for the phase identification and characterization of polycrystalline this compound. The PXRD pattern of the commonly synthesized this compound decahydrate shows characteristic intense peaks confirming its monoclinic structure. researchgate.netconicet.gov.ar For instance, the diffractogram of this compound hexahydrate exhibits a prominent peak at a 2θ value of 18.3°. conicet.gov.ar

PXRD is also crucial for monitoring the decomposition of this compound. For example, upon heating, the initial oxalate decomposes, and new diffraction peaks corresponding to cerium oxide (CeO₂) appear. rsc.orgconicet.gov.ar The technique can also distinguish between different hydrated forms, such as α-ZnC₂O₄·2H₂O and β-ZnC₂O₄ in mixed metal oxalates. conicet.gov.ar

The analysis of PXRD data, often using Rietveld refinement, allows for the determination of lattice parameters. For (Ce₁₋ₓGdₓ)₂(C₂O₄)₃·10H₂O solid solutions, the lattice parameters of the monoclinic unit cell have been shown to change with the doping fraction x. researchgate.net

Key Powder XRD Peaks for this compound Hydrate

| 2θ (degrees) | Relative Intensity (%) | Reference |

|---|---|---|

| 18.3 | 100 | conicet.gov.ar |

| 38.7 | 22 | conicet.gov.ar |

| 29.1 | 21 | conicet.gov.ar |

| 48.1 | 11 | conicet.gov.ar |

Real-time and in-situ diffraction techniques offer dynamic insights into the structural transformations of this compound under various conditions, such as heating or changes in the chemical environment. These methods allow for the direct observation of phase transitions, reaction kinetics, and the formation of intermediate species. mdpi.comnist.gov

For example, in-situ X-ray diffraction has been employed to study the decomposition of cerium oxalate to cerium oxide. mdpi.com This allows for the tracking of phase transitions as they occur. The hydrothermal conversion of this compound to CeO₂ has been studied in detail, revealing a mechanism involving recrystallization and decomposition. rsc.orgrsc.org The use of three-dimensional electron diffraction (3D ED) has been particularly crucial in determining the structures of nanocrystalline intermediate products that are not suitable for single-crystal XRD. rsc.orgrsc.org

In-situ studies have shown that under hydrothermal conditions, cerium oxalate can decompose to form Ce(CO₃)(OH). The transformation of cerium carbonate hydroxide (B78521) (CeCO₃OH) to CeO₂ has also been investigated using in-situ XRD. mdpi.com These real-time monitoring techniques are invaluable for understanding the mechanisms of solid-state transformations and for optimizing the synthesis of materials with desired properties. mdpi.com

Spectroscopic Probes of this compound Electronic and Vibrational States

Spectroscopic techniques provide complementary information to crystallographic methods by probing the electronic and vibrational energy levels within this compound. Infrared and Raman spectroscopy are particularly powerful for characterizing the coordination of the oxalate ligand and for identifying different phases.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for investigating the coordination of the oxalate ligand to the cerium(III) ion. The vibrational frequencies of the carboxylate groups in the oxalate ion are sensitive to their coordination mode.

The FTIR spectrum of this compound shows characteristic absorption bands. A strong band around 1120 cm⁻¹ and 590 cm⁻¹ can be attributed to the stretching mode vibrations of the Ce-O bond. researchgate.net The presence of water molecules in the hydrated forms is confirmed by broad absorption bands in the O-H stretching region (around 3400 cm⁻¹) and the H-O-H bending region (around 1630 cm⁻¹).

The infrared spectrum confirms the presence of the carboxylic group. ias.ac.in Analysis of the FTIR spectra provides information about the coordination mode of the carboxylate groups to the metal ion. researchgate.net For instance, notable changes in the FTIR spectra upon interaction with other molecules, like polyvinyl alcohol (PVA), indicate interactions between the cerium ions and the polymer. researchgate.net

Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching (water) | ias.ac.in |

| ~1630 | H-O-H bending (water) | ias.ac.in |

| ~1120 | Ce-O stretching | researchgate.net |

| ~800 | Ce-O or Pr-O bond | researchgate.net |

| ~590 | Ce-O stretching | researchgate.net |

Raman spectroscopy is a valuable tool for phase identification and for assessing the purity of this compound samples. It is particularly sensitive to the vibrations of the oxalate anion and can be used to distinguish between different crystalline phases and to detect impurities.

In-situ Raman spectroscopy has been used to track phase transitions under controlled pressure and to monitor the decomposition of cerium oxalate. For example, in the catalytic ozonation of oxalate using a cerium-supported palladium oxide catalyst, in-situ Raman spectroscopy revealed that oxalate was adsorbed on the CeO₂ surface, forming surface complexes. acs.org

The Raman spectra of oxalates are characterized by the C-O stretching vibration, which is sensitive to the cation. researchgate.net This allows for the differentiation of various metal oxalates. Raman spectroscopy can also be used to identify different polymorphs and to study the effects of doping on the crystal structure. For instance, Raman spectra can confirm the formation of Pr³⁺ and Nb⁵⁺ ions in the cerium lattice. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis in this compound

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of cerium compounds, XPS is particularly crucial for distinguishing between the Ce³⁺ and Ce⁴⁺ oxidation states.

The Ce 3d core-level spectra of cerium oxides are complex due to the presence of both Ce³⁺ and Ce⁴⁺ states. mdpi.com The deconvolution of these spectra involves fitting multiple peaks to the measured data to accurately identify the chemical states of cerium. mdpi.comucl.ac.uk It is a known phenomenon that Ce(IV) can be reduced to Ce(III) under X-ray irradiation, a factor that must be considered during XPS analysis. ucl.ac.uk Studies on ceria-based materials have established models for peak fitting of the Ce 3d region, which account for the various final state effects that contribute to its complexity. ucl.ac.uk

In the analysis of Mn-Ce oxide catalysts prepared from oxalate precursors, XPS has been employed to investigate the chemical states and relative concentrations of elements on the catalyst surface. mdpi.com The Ce 3d spectra of these catalysts show that cerium exists in both Ce³⁺ and Ce⁴⁺ states. mdpi.com The proportion of these oxidation states can influence the material's properties and catalytic activity. For instance, in Eu³⁺-activated SrY₂O₄:Ce⁴⁺/³⁺ phosphors, the ratio of Ce⁴⁺ to Ce³⁺ was determined to be 70/30 by XPS, which was found to affect the stabilization of the SrY₂O₄ phase. researchgate.net

It is important to note that the analysis of cerium's oxidation state by XPS can be challenging, and errors in experimental procedure and data analysis can occur. ucl.ac.uk Therefore, careful experimental design and data interpretation are essential for obtaining accurate and reliable results. ucl.ac.uk The use of technique-independent control samples for Ce³⁺ and Ce⁴⁺ can improve the quantitative analysis of the Ce³⁺/Ce⁴⁺ ratio across different analytical methods. nist.gov

Luminescence Spectroscopy of this compound and Doped Systems

Luminescence spectroscopy is a key technique for characterizing the optical properties of this compound and systems doped with other rare-earth elements. Cerium(III) itself can exhibit luminescence, and it can also act as a sensitizer (B1316253) to enhance the luminescence of dopant ions.

Undoped this compound has been shown to exhibit photoluminescence. The luminescence of Ce³⁺ in aqueous solutions has been studied, providing insights into its spectral properties. researchgate.net Furthermore, cerium oxalate can serve as a host matrix for other luminescent ions. For example, the photoluminescence spectrum of Sm³⁺ doped cerium oxalate indicates that the Sm³⁺ ions are optically active within the cerium oxalate matrix, resulting in a strong orange-red emission. researchgate.netresearchgate.net

The thermal decomposition of this compound is a common method to produce cerium oxide (CeO₂), which is a versatile host material for phosphors. researchgate.net Doping CeO₂ with rare-earth ions like europium (Eu³⁺) can lead to materials with strong and efficient luminescence. The luminescence of Eu³⁺-doped CeO₂ nanoparticles, often synthesized from an oxalate precursor, has been extensively studied. researchgate.netd-nb.info The energy transfer from the CeO₂ host to the Eu³⁺ ions is an important mechanism for the observed luminescence. researchgate.netd-nb.info The photoluminescence spectrum of Eu-doped ceria typically shows well-defined emission bands corresponding to the f-f transitions of Eu³⁺ ions. mdpi.com

The luminescence properties of these doped systems are influenced by factors such as the concentration of the dopant, the presence of structural defects, and the oxidation state of cerium. researchgate.netmdpi.com For instance, the luminescence efficiency of CeO₂:Eu³⁺ can vary with the concentration of Eu³⁺. researchgate.net In some cases, co-doping with other ions can enhance the luminescence intensity. researchgate.net The study of the luminescent properties of this compound and its derivatives is crucial for their potential applications in areas like lighting and displays. researchgate.netd-nb.info

Electron Microscopy for this compound Morphological and Nanostructural Elucidation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, crystal habit, and nanostructure of this compound.

Scanning Electron Microscopy (SEM) of this compound Crystal Habit

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of this compound crystals. The crystal habit of this compound can be significantly influenced by the synthesis conditions.

Studies have shown that varying parameters such as temperature, concentration, acidity, and the order of reagent addition during precipitation can lead to a variety of morphologies. lookchem.com For instance, at room temperature and from medium to dilute solutions, this compound decahydrate often forms flat, thin needles. lookchem.com Other reported morphologies include hexagonal platelets, starlike assemblies, and dense-branching particles. lookchem.comacs.org

The method of adding the precipitating agent can also affect the crystal morphology. Slow addition of oxalic acid solution at an elevated temperature can produce well-defined hexagonal platelet morphologies with a narrower particle size distribution. In contrast, rapid addition of solid oxalic acid at room temperature tends to yield fine particles. The use of nanostructured solvents has also been shown to control the morphology of this compound, leading to compact, dense-branching particles. acs.org

SEM has also been used to observe the transformation of this compound into other compounds. For example, the formation of cerium phosphate (B84403) hydrate and cerium oxalate decahydrate from the interaction of Ce³⁺ with natural struvite leachate has been characterized by SEM, revealing distinct crystal morphologies. researchgate.net Additionally, SEM has been employed to study the morphological changes during the hydrothermal conversion of cerium oxalate to cerium oxide. rsc.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) of this compound Nanoparticles

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer higher resolution imaging, providing detailed insights into the nanostructure, particle size, and crystallinity of this compound nanoparticles.

TEM studies have been crucial in understanding the nucleation and growth mechanisms of this compound nanocrystals. In situ liquid-cell TEM (LC-TEM) has enabled real-time observation of these processes, revealing that both monomer-by-monomer addition and particle aggregation pathways can occur depending on the precursor concentration. pnnl.govosti.gov These non-classical growth mechanisms have significant implications for predicting the final particle morphology. pnnl.gov

HRTEM has been used to characterize the products of this compound decomposition. For instance, after calcination, this compound can be converted into nanocrystalline CeO₂. HRTEM studies of the resulting CeO₂ have shown the formation of both nanoparticles and nanorods. researchgate.net The size of the CeO₂ nanocrystals has been found to be linked to the morphology of the original cerium oxalate microcrystals, with thinner precursor crystals yielding smaller CeO₂ nanocrystals. lookchem.com

TEM has also been utilized to characterize this compound nanoparticles synthesized under different conditions. For example, TEM images of cerium oxalate synthesized at room temperature have been documented. researchgate.net Furthermore, TEM has been used in conjunction with other techniques to study the hydrothermal conversion of cerium oxalate to CeO₂, providing information on the morphology and structure of the intermediate and final products. rsc.org

Advanced Surface Analysis of this compound

Advanced surface analysis techniques provide nanoscale information about the topography and properties of this compound crystals.

Atomic Force Microscopy (AFM) for Surface Topography of this compound Crystals

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the three-dimensional imaging of a sample's surface. It is a powerful tool for investigating crystal growth mechanisms and surface topography at the nanoscale.

While direct AFM studies specifically on this compound are not extensively reported in the provided context, the principles and applications of AFM on similar oxalate systems, such as calcium oxalate monohydrate (COM), provide a strong basis for its potential use with this compound. physiology.orgnih.gov AFM allows for the in-situ, real-time investigation of crystal growth in solution, enabling the observation of processes at the level of individual atomic steps and terraces. physiology.org This capability would be invaluable for understanding the molecular-level processes governing the growth of this compound crystals.

AFM can be used to assess growth mechanisms, morphology, step speed, and molecular attachment/detachment rates. physiology.org For other materials, AFM has been used to image the topography of surfaces, revealing features such as nanowires and nuclei formation. rsc.org The technique is sensitive enough to discern one-dimensional features on crystal faces. pnas.org

Given the complex morphologies observed in this compound with SEM, AFM could provide a more detailed understanding of the surface features and growth patterns that lead to these structures. It could also be used to investigate the effects of various additives or synthesis conditions on the surface topography and growth kinetics of this compound crystals.

Brunauer-Emmett-Teller (BET) Surface Area Analysis of this compound Derived Materials

The thermal decomposition of this compound is a significant method for producing cerium oxide (CeO₂), a material of great technological importance. The surface area and porosity of the resulting ceria are critical properties that influence its performance in applications such as catalysis. eurekaselect.comwikipedia.org The Brunauer-Emmett-Teller (BET) method, which involves the physical adsorption of gas molecules on a solid surface, is the standard technique for determining the specific surface area of these materials. wikipedia.org

The characteristics of the final cerium oxide are heavily dependent on the conditions of the thermal treatment of the this compound precursor. Research has shown that the activity of the resulting cerium oxides, expressed as surface area, generally increases as the decomposition temperature decreases. iaea.org This is because lower temperatures lead to the formation of smaller oxide crystallites, which are arranged in a porous structure that often retains the external shape of the original oxalate particle. iaea.org As the decomposition temperature is raised, the individual oxide particles tend to grow in size, causing a corresponding decrease in the material's porosity and specific surface area. iaea.org

For instance, the thermal decomposition of this compound over a temperature range of 350°C to 850°C yields a series of active oxides. iaea.org Studies have demonstrated that optimal conditions for decomposition to maximize surface area and porosity can be achieved at relatively low temperatures. One study identified 350°C for 20 minutes as the optimal condition for converting a cerium oxalate precursor into CeO₂ nanosponges, resulting in a high surface area. rsc.orgrsc.org

The table below illustrates the inverse relationship between the calcination temperature of this compound and the BET surface area of the derived cerium oxide.

Table 1: Effect of Decomposition Temperature of this compound on Ceria (CeO₂) Properties

The choice of the initial cerium salt precursor significantly influences the surface properties of the final cerium oxide product. When this compound is used as the precursor, the resulting ceria exhibits distinct characteristics compared to those derived from other salts like cerium(III) nitrate (B79036) or cerium hydroxide under similar pyrolysis conditions. acs.orgnih.gov Ceria derived from cerium oxalate has been found to have a large fraction of micropores, contributing to a substantial BET surface area. nih.govacs.org

One comparative study prepared four CeO₂ samples through the pyrolysis of cerium hydroxide, cerium nitrate, cerium oxalate, and cerium perchlorate. acs.orgnih.gov The results showed that the ceria from the oxalate precursor had the largest BET surface area (101.91 m²/g) and the smallest average crystallite size (7.1 nm). acs.orgnih.gov In contrast, the sample derived from cerium nitrate had the largest pore-specific volume (0.208 cm³/g). nih.govacs.org These findings highlight that the precursor material dictates the resulting microstructure and surface properties of the ceria. acs.org

Table 2: Comparison of Ceria (CeO₂) Properties Derived from Different Precursors

Furthermore, the morphology of the initial this compound microcrystals has a direct impact on the grain size of the nanocrystalline CeO₂ after calcination. acs.org It has been observed that thinner original microcrystals of the oxalate precursor lead to smaller CeO₂ nanocrystals after thermal conversion. acs.org This demonstrates a morphological memory effect, where the structure of the precursor influences the final texture of the derived oxide. The thermal decomposition process itself involves the release of carbon monoxide and carbon dioxide, transforming the dense oxalate precursor into a porous oxide material. rsc.org The non-porous nature of the initial this compound decahydrate precursor, which has a low surface area of around 14 m²/g, contrasts sharply with the high-surface-area ceria that can be produced from it. rsc.org

Reaction Mechanisms and Transformations of Cerium Iii Oxalate

Thermal Decomposition Pathways of Cerium(III) Oxalate (B1200264)

The thermal decomposition of cerium(III) oxalate, typically in its hydrated form, Ce₂(C₂O₄)₃·10H₂O, is a multi-step process that has been extensively studied to understand the intermediate phases and optimize the properties of the final cerium oxide product. devagirijournals.comtenmak.gov.trresearchgate.net

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques used to investigate the thermal decomposition of this compound. devagirijournals.comtenmak.gov.tr TGA monitors the mass loss of a sample as a function of temperature, while DSC measures the difference in heat flow between a sample and a reference, providing information about thermal events such as dehydration and decomposition. centexbel.be

Studies using TGA have shown that the decomposition of hydrated this compound typically occurs in two main stages. tenmak.gov.tr The first stage, occurring at approximately 105°C to 220°C, corresponds to the dehydration of the compound, where the ten water molecules of crystallization are lost. tenmak.gov.trijesi.org This dehydration step results in a significant weight loss of about 23%. ijesi.org The second stage, which takes place between 270°C and 450°C, is the decomposition of the anhydrous cerium oxalate into cerium oxide. This stage is characterized by an exothermic peak in the DSC curve, indicating the release of heat during the decomposition of the oxalate group. ias.ac.in The complete conversion to cerium dioxide (CeO₂) is generally observed at temperatures around 360°C. tenmak.gov.tr

The table below summarizes the typical thermal events observed during the decomposition of this compound decahydrate (B1171855).

| Temperature Range (°C) | Process | Mass Loss (%) | Thermal Event |

| 105 - 220 | Dehydration (Loss of 10 H₂O) | ~23 | Endothermic |

| 270 - 450 | Decomposition of anhydrous oxalate | ~29 | Exothermic |

This table provides a generalized overview. Specific temperatures and mass loss percentages can vary depending on factors such as heating rate and atmospheric conditions. tenmak.gov.trijesi.org

DSC analysis further elucidates the energetic changes during decomposition. The dehydration process is endothermic, as energy is required to remove the water molecules. ias.ac.in In contrast, the decomposition of the oxalate is an exothermic process. ias.ac.in The self-generated gaseous environment within the sample during decomposition can influence the heat transfer and reaction kinetics. taylorandfrancis.com

In-situ high-temperature X-ray diffraction (HT-XRD) provides real-time structural information during the thermal decomposition of this compound. This technique allows for the identification of crystalline intermediate phases and the final product as the temperature increases.

HT-XRD studies have confirmed the multi-step nature of the decomposition process. As the hydrated this compound is heated, the initial diffraction pattern corresponding to the monoclinic structure of Ce₂(C₂O₄)₃·10H₂O disappears. researchgate.netresearchgate.net This is followed by the appearance of diffraction peaks corresponding to anhydrous or partially dehydrated cerium oxalate phases. Upon further heating, these intermediate phases decompose, and the characteristic diffraction pattern of the cubic fluorite structure of CeO₂ emerges. xray.czresearchgate.net The complete conversion to CeO₂ is typically confirmed by the absence of any other crystalline phases in the XRD pattern at elevated temperatures. tenmak.gov.tr The crystallite size of the resulting CeO₂ can also be monitored, and it has been observed that the size increases with higher calcination temperatures. acs.org

The primary application of this compound is as a precursor for the synthesis of cerium oxide (CeO₂). tenmak.gov.tracs.org The thermal decomposition of this compound is a widely used method to produce CeO₂ with controlled morphology and particle size. tandfonline.comresearchgate.net The properties of the resulting CeO₂ are highly dependent on the conditions of the initial oxalate precipitation and the subsequent calcination process. acs.org

Ce₂(C₂O₄)₃(s) + O₂(g) → 2CeO₂(s) + 6CO(g)

The morphology of the initial this compound crystals can influence the morphology of the final CeO₂ product, a phenomenon known as pseudomorphism. researchgate.netresearchgate.net For instance, plate-like cerium oxalate crystals can decompose to form plate-like CeO₂ particles. researchgate.net The calcination temperature plays a crucial role in the final properties of the CeO₂ powder. Higher calcination temperatures generally lead to increased crystallite size and density. For example, increasing the calcination temperature from 400°C to 900°C can significantly increase the bulk and tap densities of the resulting CeO₂ powder.

The table below shows the effect of calcination temperature on the properties of CeO₂ derived from a this compound precursor.

| Calcination Temperature (°C) | Bulk Density (g/cm³) | Tap Density (g/cm³) | Median Particle Size (µm) |

| 400 | 0.58 | 0.82 | 24.69 |

| 700 | 0.94 | 1.32 | 27.15 |

| 900 | 1.21 | 1.65 | 29.46 |

Data adapted from a study on the calcination of this compound-derived CeO₂.

The kinetic analysis of the thermal decomposition of this compound provides insights into the reaction mechanism and the energy barriers involved. researchgate.netcapes.gov.br Various kinetic models, such as the Coats-Redfern and isoconversional methods (e.g., Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO)), are employed to determine the activation energy (Ea) and the reaction mechanism for each decomposition step. devagirijournals.comresearchgate.net

The decomposition of this compound is a multi-step process, and kinetic analysis is often performed separately for the dehydration and decomposition stages. devagirijournals.comresearchgate.net For the dehydration step, where water molecules are removed, the activation energy has been reported to be around 43 kJ/mol. devagirijournals.comresearchgate.net The subsequent decomposition of the anhydrous oxalate to form ceria requires a significantly higher activation energy, approximately 128 kJ/mol. devagirijournals.comresearchgate.net

The reaction mechanism can be complex and may involve multiple steps. taylorandfrancis.com Different reaction models, such as those based on nucleation, geometrical contraction, or diffusion, are tested to find the best fit for the experimental data. For the decomposition of rod-like cerium oxalate, mechanisms such as F1 (first-order reaction), A2, A3, and A4 (Avrami-Erofeev nucleation and growth models) have been identified as providing a good description of the process. devagirijournals.com

The table below presents the activation energies for the two main stages of this compound decomposition as determined by different isoconversional methods.

| Decomposition Stage | KAS Method (Ea in kJ/mol) | FWO Method (Ea in kJ/mol) |

| Dehydration (Removal of H₂O) | 43.667 | 42.995 |

| Decomposition to Ceria | 128.27 | 127.8 |

Data from a kinetic study on the thermal decomposition of cerium oxalate rods. devagirijournals.comresearchgate.net

Redox Chemistry of this compound

The redox chemistry of cerium is central to its diverse applications, and the transformation of this compound involves key electron transfer processes. soton.ac.uk The Ce³⁺/Ce⁴⁺ redox couple is particularly important in the conversion of this compound to cerium(IV) oxide. researchgate.net

The thermal decomposition of this compound to cerium(IV) oxide in an oxidizing atmosphere is a clear example of an electron transfer process where cerium is oxidized from the +3 to the +4 state. taylorandfrancis.com This oxidation is a crucial step in the formation of the stable fluorite structure of CeO₂. scielo.org.mx

The redox behavior of cerium can be influenced by the presence of other species. For instance, in hydrothermal conversion processes, the pH of the solution can affect the redox potential and the final product. xray.cz In the presence of oxidizing agents, the conversion of Ce³⁺ to Ce⁴⁺ is facilitated. taylorandfrancis.com

Furthermore, cerium complexes, including those with oxalate ligands, can participate in redox reactions. rsc.org The oxalate ligand itself can be involved in redox processes. While the primary reaction during thermal decomposition is the oxidation of Ce³⁺, the oxalate anion is simultaneously oxidized to carbon dioxide. The ability of cerium to cycle between the +3 and +4 oxidation states is a fundamental aspect of its chemistry and is exploited in various catalytic applications of ceria derived from oxalate precursors. researchgate.net The coordination environment around the cerium ion, including the presence of oxalate ligands, can significantly influence the thermodynamics and kinetics of these electron transfer reactions. soton.ac.uk

Interconversion Between Cerium Oxidation States in Oxalate Matrix

Cerium is distinguished among the lanthanides by its accessible and stable Ce(III) and Ce(IV) oxidation states, allowing for ready interconversion between them. rsc.org This redox chemistry is central to the utility of cerium compounds in various applications, from catalysis to materials synthesis. rsc.org Within an oxalate matrix, the transformation between Ce(III) and Ce(IV) can be prompted by thermal, chemical, or hydrothermal means.

The thermal decomposition of this compound decahydrate in an oxidizing atmosphere such as air is a direct method for achieving this conversion. Heating the Ce(III) salt leads to its decomposition and subsequent oxidation to form cerium(IV) oxide (ceria, CeO₂). iaea.orgsmolecule.com This process is a cornerstone for synthesizing nanocrystalline ceria powders, where the properties of the final oxide are influenced by the decomposition conditions. iaea.orgacs.orgresearchgate.net

Hydrothermal treatment represents another environment for this redox transformation. The conversion of this compound to CeO₂ in an aqueous medium at elevated temperatures (>180 °C) and pressures inherently involves the oxidation of cerium. rsc.orgxray.cz Research indicates that this conversion is dependent on the chemical environment; it proceeds in the presence of oxidizing acids like nitric acid but does not occur in non-oxidizing acids such as hydrochloric acid (HCl) or perchloric acid (HClO₄), confirming the necessity of an oxidative step. rsc.org The unique electronic configuration of cerium, with its 4f orbital energy level being very close to the 5d and 6s orbitals, facilitates this ready interconversion between Ce(III) and Ce(IV). pnas.org

Table 1: Conditions Facilitating Ce(III) to Ce(IV) Interconversion in Oxalate Systems

| Method | Conditions | Reactant | Product | Reference(s) |

|---|---|---|---|---|

| Thermal Decomposition | Heating in an oxidizing atmosphere (air) at 350-850 °C. | This compound | Cerium(IV) oxide | iaea.org |

| Chemical Oxidation | In the presence of ozone (O₃) and oxalate ligands. | Cerium(III)-oxalate complex | Cerium(IV) species | pnas.org, researchgate.net |

| Chemical Oxidation | Immersion in 30% hydrogen peroxide (H₂O₂). | Cerium(III) in a MOF | Surface Cerium(IV) | rsc.org |

| Hydrothermal Conversion | Aqueous nitric acid solution (pH=1) at >180 °C. | This compound | Cerium(IV) oxide | rsc.org |

Photoreactivity and Radiation Effects on this compound

The interaction of this compound with electromagnetic radiation, from light to electron beams, can induce significant chemical and morphological changes. The photoreactivity of cerium compounds is often linked to the Ce(III)/Ce(IV) redox couple. rsc.org

Under electron beam radiation, such as that used in liquid-cell transmission electron microscopy (LC-TEM), the growth and morphology of this compound nanocrystals are notably affected. pnnl.govosti.gov Studies have revealed that at high dose rates, the formation of branched structures can occur due to interfacial instability, demonstrating a direct effect of radiation on the material's crystallization process. pnnl.gov These non-classical growth mechanisms are critical for understanding and controlling the synthesis of nanomaterials. pnnl.govosti.gov

Cerium-based materials, including those derived from oxalate precursors, can exhibit significant photocatalytic activity. A metal-organic framework (MOF) containing cerium, for instance, has demonstrated the ability to effectively degrade methyl orange under light. rsc.org The photocatalytic performance is enhanced by the presence of both Ce³⁺ and Ce⁴⁺ on the material's surface, as the simultaneous presence of these species facilitates the redox reactions central to photocatalytic mechanisms. rsc.org

Furthermore, the study of actinide oxalates, for which cerium oxalate is often used as a non-radioactive analogue, provides insight into potential long-term radiation effects. pnnl.govresearchgate.net Plutonium(III) and (IV) oxalates have been observed to auto-decompose over time into nanocrystalline plutonium oxide, a process driven by self-irradiation. researchgate.net This suggests that, over extended periods, radiation could potentially induce the decomposition of this compound into its oxide.

Table 2: Observed Effects of Radiation on this compound and Related Systems

| Radiation Type | System | Observed Effect | Significance | Reference(s) |

|---|---|---|---|---|

| Electron Beam | This compound nanocrystal growth | Formation of branched structures; interfacial instability. | Demonstrates radiation's impact on non-classical crystal growth. | pnnl.gov |

| UV/Visible Light | Cerium-PTC MOF | Photocatalytic degradation of methyl orange. | Activity is enhanced by the presence of both Ce(III) and Ce(IV). | rsc.org |

| Alpha Radiation (Self-irradiation) | Plutonium(III) oxalate (Actinide Analogue) | Auto-decomposition to nanocrystalline plutonium oxide. | Suggests potential for long-term radiation-induced decomposition. | researchgate.net |

Hydrolysis and Solvolysis Reactions of this compound

This compound is characterized by its limited solubility in water but is soluble in strong mineral acids. solubilityofthings.comcdhfinechemical.com Its reactions in aqueous and other solvent systems are primarily dominated by high-temperature hydrolysis and decomposition processes, often referred to as hydrothermal conversion.

Under ambient conditions, the hydrolysis of the highly insoluble this compound is minimal. However, at elevated temperatures and pressures in an aqueous environment, this compound hydrate (B1144303) undergoes a multi-step transformation into cerium(IV) oxide. rsc.orgxray.czrsc.org This hydrothermal conversion process begins with the loss of water molecules. researchgate.netrsc.org Detailed structural analysis shows that the initial decahydrate, Ce₂(C₂O₄)₃·10H₂O, first undergoes dehydration and recrystallization into intermediate hydrated phases before the final conversion to oxide. rsc.org

Solvolysis, a more general term for the reaction with a solvent, is also relevant. In the Briggs-Rauscher oscillating reaction, which involves a complex mixture of reagents, a solvolysis product of a cerium catalyst is mentioned as part of the reaction mechanism, highlighting the potential for cerium complexes to react with solvent components under specific chemical conditions. researchgate.net

Table 3: Summary of Hydrolysis/Solvolysis Reactions

| Reaction Type | Conditions | Reactant | Key Observations/Products | Reference(s) |

|---|---|---|---|---|

| Hydrothermal Conversion | Aqueous solution, 180-220 °C, varying pH. | This compound decahydrate | Dehydration, recrystallization, and decomposition to nanocrystalline CeO₂. | rsc.org, xray.cz |

| Solubility | Water at standard temperature and pressure. | This compound | Generally considered to have limited solubility. | solubilityofthings.com |

| Solubility | Strong mineral acids. | This compound | Soluble. | cdhfinechemical.com |

Solution Chemistry and Complexation Behavior of Cerium Iii Oxalate

Solubility Equilibria of Cerium(III) Oxalate (B1200264) in Aqueous and Non-Aqueous Media

Cerium(III) oxalate, with the chemical formula Ce₂(C₂O₄)₃, is known for its limited solubility in water. This low solubility is a key characteristic that influences its behavior in various chemical environments. The dissolution of this compound in aqueous media is an equilibrium process, where the solid salt dissociates into its constituent ions, cerium(III) (Ce³⁺) and oxalate (C₂O₄²⁻). The extent of this dissolution is governed by its solubility product constant (Ksp). While generally considered insoluble, its solubility can be influenced by several factors, including temperature and the presence of other substances. solubilityofthings.com

In non-aqueous media, the solubility of this compound can vary significantly. For instance, its solubility is affected by the nature of the solvent, with different behaviors observed in polar versus non-polar solvents. mvpsvktcollege.ac.in The presence of other ions in non-aqueous solutions, such as nitrate (B79036) or sulfate, can also impact its solubility through competitive complexation.

The solubility of this compound is markedly dependent on the pH of the solution. solubilityofthings.com In acidic conditions (low pH), the oxalate ions (C₂O₄²⁻) in solution can become protonated to form hydrogen oxalate ions (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reaction reduces the concentration of free oxalate ions available to precipitate with cerium(III) ions, thereby increasing the solubility of this compound. solubilityofthings.comgeologyscience.ru Conversely, in neutral or slightly alkaline media, the oxalate ion is the predominant species, leading to lower solubility. osti.gov

The ionic strength of the solution also plays a role in the solubility of this compound. An increase in ionic strength, resulting from the presence of other non-reacting ions, can affect the activity coefficients of the cerium(III) and oxalate ions. This can lead to an increase in solubility, a phenomenon known as the "salt effect." mdpi.com However, the specific effects can be complex and depend on the nature of the additional ions present.

The following table illustrates the general trend of this compound solubility with changing pH.

| pH Condition | Predominant Oxalate Species | Effect on this compound Solubility |

| Acidic (low pH) | H₂C₂O₄, HC₂O₄⁻ | Increased |

| Neutral to Slightly Alkaline | C₂O₄²⁻ | Decreased |

This table provides a qualitative overview of the effect of pH on the solubility of this compound.

The common ion effect is a critical principle in controlling the precipitation of this compound. lumenlearning.comlibretexts.org According to Le Châtelier's principle, if either cerium(III) ions or oxalate ions are added to a saturated solution of this compound, the equilibrium will shift to the left, favoring the formation of solid this compound precipitate. libretexts.org This results in a decrease in the molar solubility of the salt. libretexts.org

This effect is practically utilized in various chemical processes to ensure the complete precipitation of cerium from a solution. By adding an excess of a soluble oxalate salt, such as sodium oxalate or ammonium (B1175870) oxalate, to a solution containing cerium(III) ions, the concentration of the oxalate ion is increased, driving the precipitation of this compound. mvpsvktcollege.ac.in The control of pH is also crucial in this process; precipitation is typically carried out in a controlled pH range of 3–5 to optimize the yield and crystallinity of the precipitate.

The reaction for the precipitation of this compound is as follows: 2Ce³⁺(aq) + 3C₂O₄²⁻(aq) ⇌ Ce₂(C₂O₄)₃(s)

By manipulating the concentrations of the common ions and the pH, the precipitation process can be precisely controlled to obtain this compound with desired properties. researchgate.net

Speciation and Complexation of Cerium(III) with Oxalate Ligands in Solution

The formation of cerium(III)-oxalate complexes is characterized by their stability constants (β). These constants quantify the equilibrium between the free cerium(III) ion, the oxalate ligand, and the resulting complex. Higher stability constants indicate a greater tendency for the complex to form. The stepwise formation of these complexes can be represented as follows:

Ce³⁺ + C₂O₄²⁻ ⇌ [Ce(C₂O₄)]⁺, with stability constant K₁

[Ce(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Ce(C₂O₄)₂]⁻, with stability constant K₂

[Ce(C₂O₄)₂]⁻ + C₂O₄²⁻ ⇌ [Ce(C₂O₄)₃]³⁻, with stability constant K₃

The following table presents a selection of reported stability constants for cerium(III)-oxalate complexes.

| Complex | Log β₁ | Log β₂ | Reference |

| [Ce(C₂O₄)]⁺ | 6.557 (thermodynamic) | iaea.org | |

| [Ce(C₂O₄)₂]⁻ | 9.450 (thermodynamic) | iaea.org |

Note: The values of stability constants can vary depending on the experimental conditions such as ionic strength and temperature. The values presented are for illustrative purposes.

Various spectroscopic techniques are employed to identify and characterize the different cerium(III)-oxalate complexes present in a solution. UV-visible spectroscopy is a valuable tool for this purpose. The formation of Ce(III)-oxalate complexes leads to changes in the UV-visible absorption spectrum of the cerium(III) ion. pnas.org For instance, a differential UV-vis spectrum can show a distinct peak indicating the formation of a Ce(III)-oxalate complex. pnas.org

Infrared (IR) and Raman spectroscopy can provide information about the coordination of the oxalate ligand to the cerium(III) ion. nih.gov The vibrational frequencies of the C=O and C-O bonds in the oxalate ligand are sensitive to its coordination mode (e.g., monodentate or bidentate). bibliotekanauki.pl Time-resolved laser fluorescence spectroscopy (TRLFS) is another powerful technique used to study the speciation of lanthanide ions, including cerium(III), in the presence of ligands like oxalate. researchgate.net

Adsorption and Desorption Phenomena on this compound Surfaces

The surface of solid this compound can participate in adsorption and desorption processes. This is particularly relevant when considering the interaction of this compound with other components in a mixture or its environmental fate. The surface of the particles can adsorb various ions and molecules from the surrounding solution. mdpi.com

Studies on materials with similar surface properties have shown that the adsorption process is influenced by factors such as pH, the concentration of the adsorbate, and the nature of the adsorbent surface. csic.es For instance, the adsorption of certain species may be enhanced at a specific pH range where the surface charge of the this compound and the charge of the adsorbing species are favorable for interaction. Desorption, the release of adsorbed substances, can often be achieved by changing the conditions, such as lowering the pH with acidic solutions. csic.es The surface area and porosity of the this compound particles also play a crucial role in their adsorptive capacity. researchgate.net

Ion Exchange Properties of this compound Containing Materials

Materials containing this compound, or those derived from it, have demonstrated notable ion exchange properties. These properties are particularly relevant in the fields of separation science and environmental remediation.

Hydrous oxides of metals, including those of cerium, are recognized as effective inorganic ion exchangers. vscht.cz Cerium dioxide (CeO₂), which can be produced from the calcination of this compound, is a material that has been extensively studied for its ion exchange capabilities. researchgate.netmdpi.com These materials exhibit an amphoteric nature, meaning they can exchange both cations and anions depending on the pH of the surrounding solution. vscht.cz

The ion exchange process involving cerium-containing materials is influenced by the charge and size of the ions being exchanged. For instance, in the case of hydrous oxides, alkali and alkaline earth metals are typically adsorbed on the surface and can be easily eluted. In contrast, more highly charged cations like Ce(III) are sorbed into the bulk of the material and are more difficult to elute. vscht.cz

Research has explored the use of cerium-containing materials for the purification of cerium from other rare earth elements through ion exchange processes. researchgate.netresearchgate.net The selectivity of these materials is a key factor in their effectiveness. For example, studies on the adsorption of cerium onto lead dioxide have shown that the presence of oxalate ions can significantly reduce the adsorption, indicating a strong interaction between cerium and oxalate that competes with the ion exchange process. akjournals.com

Furthermore, composite materials incorporating cerium have been developed to enhance ion exchange performance. For example, cerium(III)-doped graphitic carbon nitride has been synthesized and shown to have a high stability and reutilization capability in catalytic processes, where the complexation between surface Ce(III) and oxalate plays a crucial role. researchgate.net Similarly, chitosan (B1678972) crosslinked with oxalic acid has been used for the efficient recovery of Ce(III) ions from acidic solutions, a process that involves both adsorption and the formation of cerium oxalate complexes on the material's surface. researchgate.net

The following table provides a summary of research findings related to the ion exchange properties of cerium-containing materials.

| Material | Application/Finding | Reference |

| Hydrous Metal Oxides | General class of inorganic ion exchangers with amphoteric behavior. vscht.cz | vscht.cz |

| Cerium Dioxide (from Cerium Oxalate) | Used in the purification of cerium from mixed rare earth elements. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Lead Dioxide | Adsorption of cerium is reduced in the presence of oxalate, indicating strong Ce-oxalate complexation. akjournals.com | akjournals.com |

| Cerium(III)-doped Graphitic Carbon Nitride | Stable material where surface Ce(III)-oxalate complexation is key to catalytic activity. researchgate.net | researchgate.net |

| Oxalic Acid Crosslinked Chitosan | Efficient recovery of Ce(III) from acidic solutions through adsorption and surface complexation. researchgate.net | researchgate.net |

Advanced Applications and Functionalization Research of Cerium Iii Oxalate

Cerium(III) Oxalate (B1200264) as a Precursor to Advanced Cerium Oxides and Mixed Oxides

Cerium(III) oxalate is a favored precursor for producing cerium oxide (CeO₂) and mixed oxide materials due to the ability to control the morphology and properties of the final product. The thermal decomposition of cerium oxalate is a common and effective method for synthesizing these advanced materials. researchgate.net

Synthesis of High-Purity Cerium Dioxide (CeO₂) Nanomaterials

The thermal decomposition of this compound is a well-established method for synthesizing high-purity Cerium Dioxide (CeO₂) nanomaterials. researchgate.net This process allows for the creation of CeO₂ nanoparticles with controlled size and morphology, which are crucial for their performance in various applications. researchgate.netsrce.hr

The synthesis process often involves the precipitation of this compound from a solution containing cerium ions and oxalic acid. researchgate.netsrce.hr The resulting precipitate is then washed, dried, and calcined at elevated temperatures to yield CeO₂. srce.hr The characteristics of the final CeO₂ nanoparticles are highly dependent on the reaction conditions during the precipitation and calcination steps. Factors such as temperature, pH, and the presence of surfactants can be manipulated to control the particle size, shape, and surface area of the resulting nanomaterials. researchgate.net For instance, the use of a surfactant like polyvinylpyrrolidone (B124986) (PVP) during the precipitation of cerium oxalate can lead to the formation of lamellar structures, which are retained after calcination to produce porous CeO₂ micro-nano lamellas. researchgate.net

One of the key advantages of using this compound as a precursor is the ability to produce CeO₂ with a high degree of purity. srce.hr The decomposition process effectively removes the oxalate group, leaving behind a clean ceria structure. researchgate.net Furthermore, the morphology of the precursor can be retained in the final product, a phenomenon known as pseudomorphism. researchgate.net This allows for the creation of CeO₂ with specific shapes, such as plate-like particles, by controlling the morphology of the initial this compound crystals. researchgate.net

The calcination temperature plays a significant role in the crystallite size of the synthesized CeO₂. srce.hr Studies have shown that increasing the calcination temperature leads to an increase in both the average particle size and the crystallite size. srce.hr For example, nano-crystalline ceria powders with an average crystallite size of approximately 10 nm can be formed at temperatures above 400°C. researchgate.net

Table 1: Influence of Calcination Temperature on CeO₂ Nanoparticle Characteristics

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Morphology |

|---|---|---|

| 400 | ~10 | Nano-crystalline |

| 600 | 0.7 - 3 µm (agglomerate size) | Varies with precursor |

Controlled Synthesis of Cerium-Based Catalysts from Oxalate Precursors

The use of this compound as a precursor allows for the controlled synthesis of cerium-based catalysts with tailored properties. The morphology and particle size of the final ceria catalyst can be influenced by the synthesis conditions of the oxalate precursor, such as the concentration of reactants, reaction temperature, and pH.

One approach involves the co-precipitation method, where cerium oxalate is precipitated along with other metal compounds to create mixed oxide catalysts. diva-portal.org This technique is utilized for producing catalysts like Ce-Cu-O composites. diva-portal.org Another method is the complexed hydrothermal method and the oxalic acid gel method, which have been used to prepare Ce0.8Zr0.2O2 catalysts. researchgate.net

The choice of the cerium precursor has a significant impact on the catalytic performance of the resulting material. For instance, in the synthesis of CuO/CeO₂ catalysts for low-temperature CO oxidation, using cerium nitrate (B79036) as the precursor resulted in a catalyst with higher activity compared to when ammonium (B1175870) ceric nitrate was used. mdpi.com This was attributed to the larger specific surface area, pore volume, and higher number of surface oxygen species in the catalyst derived from cerium nitrate. mdpi.com

The thermal decomposition of the oxalate precursor is a critical step. For example, in the synthesis of CuO/CeO₂ catalysts, a calcination temperature of 450°C was chosen based on thermogravimetric analysis (TGA) to ensure complete decomposition of the precursor. mdpi.com The morphology of the precursor can also be retained in the final catalyst, a phenomenon known as pseudomorphism, allowing for the creation of catalysts with specific shapes. researchgate.net

Doping of Cerium Oxide with Other Metal Ions via Oxalate Route

The oxalate co-precipitation method is a versatile technique for doping cerium oxide with various metal ions to enhance its properties for specific applications. diva-portal.org This process involves the simultaneous precipitation of cerium oxalate and the oxalate of the dopant metal, leading to a homogeneous distribution of the dopant within the ceria matrix upon calcination. diva-portal.orgdiva-portal.org

This method has been successfully employed to synthesize ceria doped with a range of elements, including zirconium, calcium, gadolinium, lanthanum, yttrium, and europium. diva-portal.orgunits.itmdpi.comd-nb.info The introduction of these dopants can significantly improve the thermal stability, oxygen storage capacity (OSC), and catalytic activity of ceria. diva-portal.org For instance, doping with zirconium and/or calcium has been shown to enhance the performance of ceria in three-way catalytic converters by creating vacancies in the crystal lattice and providing more active sites. diva-portal.org

The oxalate route allows for the synthesis of single-phase oxalate precursors, even when multiple dopants are used. researchgate.net For example, compositions of Ce1-x(Ndx/4Prx/4Smx/4Gdx/4)O2-δ have been synthesized using this method, resulting in single-phase oxalate precursors that decompose into the desired doped oxide. researchgate.net The doping concentration can be precisely controlled, and it influences the properties of the final material. An increase in doping concentration can lead to a shift in the X-ray diffraction (XRD) pattern to higher angles, indicating a change in the lattice parameters. researchgate.net

Furthermore, the introduction of dopants can affect the decomposition temperature of the oxalate precursor. A slight shift to higher decomposition temperatures has been observed for greater substitution concentrations. researchgate.net The choice of dopant and its concentration can also influence the surface area of the resulting doped ceria, which is related to the electronegativity of the dopant. diva-portal.org

Catalytic Applications Involving this compound Derivatives

Materials derived from this compound are extensively utilized in various catalytic applications due to the unique properties of the resulting cerium-based oxides. These materials exhibit high oxygen storage capacity, redox properties, and thermal stability, making them effective in both heterogeneous and photocatalysis.

Heterogeneous Catalysis with this compound Derived Materials

Cerium oxide-based materials derived from oxalate precursors are highly effective heterogeneous catalysts for a variety of reactions. diva-portal.org The catalytic activity of these materials is closely linked to their structural and electronic properties, which can be tailored during the synthesis process. core.ac.uk

One of the most significant applications of ceria-based catalysts is in three-way catalytic converters for automotive exhaust gas treatment. diva-portal.org The high oxygen storage capacity (OSC) of ceria, which is the ability to store and release oxygen, is crucial for the simultaneous conversion of carbon monoxide (CO), hydrocarbons (HCs), and nitrogen oxides (NOx) into less harmful substances. diva-portal.org Doping ceria with other metal ions, such as zirconium and calcium, via the oxalate co-precipitation route can enhance its thermal stability and OSC, leading to improved catalytic performance. diva-portal.org

Cerium oxide itself can act as a catalyst for various reactions. For example, mesoporous cerium oxide nanoparticles have been shown to be effective heterogeneous catalysts for the transamidation of amides with amines under solvent-free conditions. researchgate.net The choice of the cerium precursor, including oxalate, can influence the catalytic activity of the resulting ceria. researchgate.net

The morphology of the ceria support, which can be controlled through the oxalate precursor method, also plays a vital role. core.ac.uk Nanostructured ceria with specific shapes can expose more reactive crystal facets, thereby enhancing the catalytic activity, selectivity, and stability of the catalyst. core.ac.uk

Table 2: Applications of this compound Derived Heterogeneous Catalysts

| Catalyst | Application | Key Findings |

|---|---|---|

| Zr- and/or Ca-doped CeO₂ | Three-way catalysis | Enhanced thermal stability and oxygen storage capacity. diva-portal.org |

| Mesoporous CeO₂ | Transamidation | Effective for transamidation of amides with amines. researchgate.net |

| PdO/CeO₂ | Catalytic ozonation of oxalate | High efficiency in degrading refractory organic pollutants. acs.org |

Photocatalytic Activity of Cerium-Oxalate-Based Composites

Cerium oxide-based materials, often synthesized from oxalate precursors, are promising candidates for photocatalysis, a process that utilizes light to drive chemical reactions. scispace.com The photocatalytic efficiency of these materials is largely dependent on their ability to absorb light and generate electron-hole pairs, which then produce reactive oxygen species (ROS) to degrade pollutants. mdpi.com